molecular formula C19H12F3N5O2S3 B2438072 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 389072-69-9

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2438072
CAS RN: 389072-69-9
M. Wt: 495.51
InChI Key: ZMATZLBDBYKPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H12F3N5O2S3 and its molecular weight is 495.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One application of benzothiazole derivatives is in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The corrosion inhibition efficiency was measured using electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. These inhibitors demonstrated higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors, offering extra stability and can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).

Synthesis and Complex Formation

Another application involves the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes. Adhami et al. (2012) obtained a compound through reactions that formed new bonds between sulfur and nitrogen atoms and created a five-membered ring. The oxo thiadiazolo benzamide was characterized by various spectroscopic methods, and new complexes could be generated by coordinating this compound to Pd(II) and Ni(II) ions. These complexes were analyzed by IR, NMR spectroscopy, conductometry, and thermal gravimetry (TGA), highlighting their potential in material science and coordination chemistry (Adhami et al., 2012).

Anticancer Activity

Moreover, benzamide derivatives have been explored for their anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for in vitro anticancer activity against a panel of four human cancer cell lines. The study found that most of the synthesized compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin. Molecular docking studies were performed to predict the mechanism of action, and a computational study was carried out to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, showing good oral drug-like behavior (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2S3/c20-19(21,22)11-6-2-1-5-10(11)15(29)25-17-26-27-18(32-17)30-9-14(28)24-16-23-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMATZLBDBYKPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.